molecular formula C10H6BrF3N2O3 B1384394 2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol CAS No. 118828-30-1

2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol

Cat. No. B1384394
M. Wt: 339.06 g/mol
InChI Key: DLMXHIZHESTFBN-UHFFFAOYSA-N
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Description

“2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol” is a chemical compound with the molecular formula C8H6BrF3O2 . It is used in various applications in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of this compound involves several steps, including protecting group manipulations and a superstoichiometric copper-mediated trifluoromethylation of the corresponding iodopyridine using Chen’s reagent .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromine atom, a methoxy group, a trifluoromethyl group, and an oxadiazol ring attached to a phenol group . The InChI code for this compound is 1S/C7H4BrF3O/c8-5-3-1-2-4 (6 (5)12)7 (9,10)11/h1-3,12H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.01 . It is a liquid at room temperature . The compound’s InChI key is IIBWBAUXZPOXIZ-UHFFFAOYSA-N . The compound’s exact mass is 239.93976 g/mol .

Scientific Research Applications

Photodynamic Therapy Applications

  • Photodynamic Therapy for Cancer : A study found that zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a moiety similar to 2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol, exhibited properties useful for photodynamic therapy in cancer treatment. The compound showed good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Electroluminescence in Organic Light-Emitting Diodes (OLEDs)

  • Efficient OLEDs with Low Efficiency Roll-Off : Iridium emitters with ligands similar to 2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol were found to be effective in creating green phosphor OLEDs. These OLEDs exhibited high current and power efficiencies with low efficiency roll-off, indicating potential for high-performance display and lighting applications (Jin et al., 2014).

Anticancer and Antioxidant Activities

  • Anticancer and Antioxidant Potential : Oxadiazoles containing the trifluoromethyl phenyl group, akin to 2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol, demonstrated significant anticancer and antioxidant activities. Specific compounds showed notable activity against various cancer cell lines and promising antioxidant potential (Ahsan et al., 2020).

Safety And Hazards

This compound is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

2-bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3N2O3/c1-18-6-3-4(2-5(11)7(6)17)8-15-9(19-16-8)10(12,13)14/h2-3,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMXHIZHESTFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NOC(=N2)C(F)(F)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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